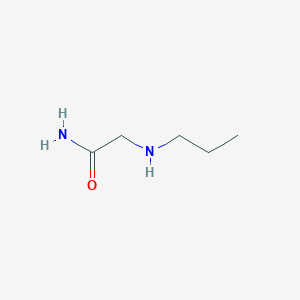
6-(2-Cyclopentylhydrazin-1-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Cyclopentylhydrazin-1-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with cyclopentylhydrazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.
化学反応の分析
Types of Reactions
6-(2-Cyclopentylhydrazin-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
6-(2-Cyclopentylhydrazin-1-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent. It has shown activity against Mycobacterium tuberculosis, making it a candidate for further drug development.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmacology: Research is ongoing to explore its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 6-(2-Cyclopentylhydrazin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and pathways . The exact molecular targets and pathways are still under investigation, but it is known to induce autophagy in infected macrophages, leading to the bactericidal effect .
類似化合物との比較
Similar Compounds
Pyrazinamide: A well-known anti-tubercular drug with a similar pyridine carboxamide structure.
Isoniazid: Another anti-tubercular agent with a hydrazine functional group.
Uniqueness
6-(2-Cyclopentylhydrazin-1-yl)pyridine-3-carboxamide is unique due to its specific cyclopentylhydrazine moiety, which may confer distinct biological activity and pharmacokinetic properties compared to other similar compounds .
特性
分子式 |
C11H16N4O |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
6-(2-cyclopentylhydrazinyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H16N4O/c12-11(16)8-5-6-10(13-7-8)15-14-9-3-1-2-4-9/h5-7,9,14H,1-4H2,(H2,12,16)(H,13,15) |
InChIキー |
ZURPBJWNKSXNIM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NNC2=NC=C(C=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


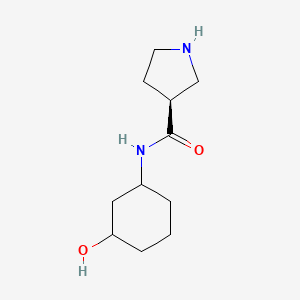
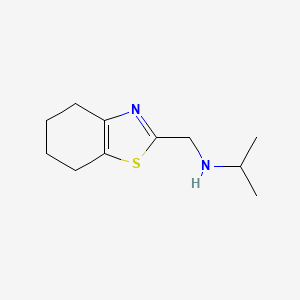

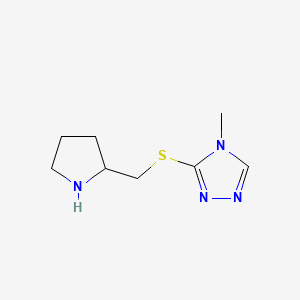

![3-[1-(1H-imidazol-4-yl)ethyl]phenol](/img/structure/B13249715.png)
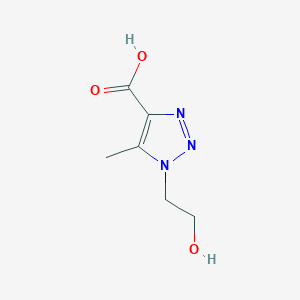
![Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate](/img/structure/B13249726.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13249738.png)
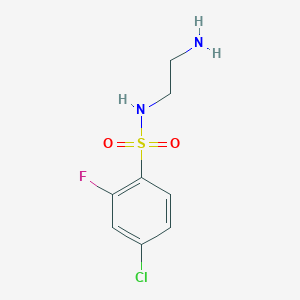
![n-Neopentylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13249742.png)
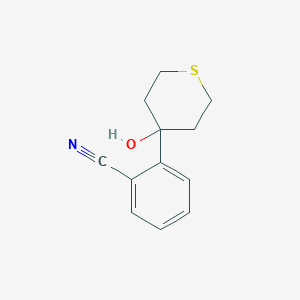
![4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13249749.png)
